molecular formula C14H10F3NO2 B8534197 4'-Amino-2'-trifluoromethylbiphenyl-4-carboxylic acid

4'-Amino-2'-trifluoromethylbiphenyl-4-carboxylic acid

Cat. No.: B8534197
M. Wt: 281.23 g/mol
InChI Key: KDUSIEICVJWWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-2'-trifluoromethylbiphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,18H2,(H,19,20)

InChI Key

KDUSIEICVJWWEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 5-amino-2-bromobenzotrifluoride (2.5 g, 0.01 mol) in DME (60 ml) and water (60 ml) was treated with 4-boronobenzoic acid (1.65 g, 0.01 mol) and Na2CO3 (4.2 g, 0.04 mol). The mixture was degassed with argon for 15 mins, treated with tetrakis (triphenylphosphine) palladium (O) (230 mg, 0.2 mmol) and heated at reflux under argon for 18 hrs. The mixture was concentrated in vacuo to approx. 50% volume and the aqueous residue treated with 10% aqueous Na2CO3 solution and washed with ethyl acetate. The aqueous layer was separated, acidified with 5M HCl and concentrated in vacuo to afford an off-white solid containing the title compound. This was used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step Two

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